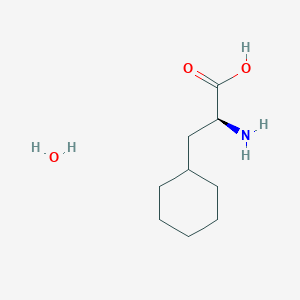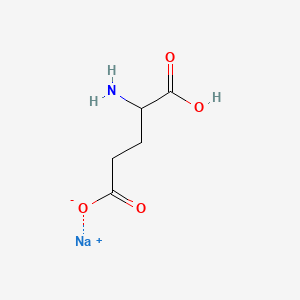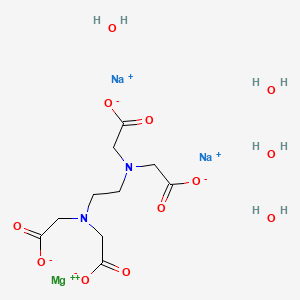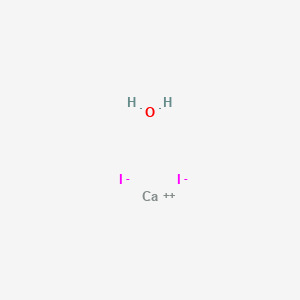
(S)-2-Amino-3-cyclohexylpropanoic acid hydrate
Descripción general
Descripción
(S)-2-Amino-3-cyclohexylpropanoic acid hydrate, also known as S-ACHP, is a naturally occurring amino acid found in the human body. It is a hydrated form of the amino acid L-alanine and is an important component of many proteins and enzymes. S-ACHP is also used in the synthesis of other compounds, such as peptides and amines, and is an important building block for many biochemical processes.
Aplicaciones Científicas De Investigación
Summary of the Application
Gas hydrates, also known as clathrate hydrates, are ice-like compounds consisting of gas and water molecules. They occur wherever elevated pressures and low temperatures prevail, and where enough water and hydrate-forming gas molecules are available .
Methods of Application or Experimental Procedures
The formation of gas hydrates involves the adsorption and incorporation of gas molecules at the interface between the aqueous phase and the gas phase, directing the nucleation and further growth into the gas phase .
Results or Outcomes
Gas hydrates occur at all active and passive continental margins, in permafrost regions, in some deep lakes, and under unfavorable circumstances, also in pipelines .
2. Methane Storage in Hydrate Form
Summary of the Application
Methane emissions increase day by day into the atmosphere and influence global temperatures. The necessity to capture these emissions at the source point is a primary concern. The methane hydrates could be a viable method among them .
Methods of Application or Experimental Procedures
The study exposes various amino acids’ effects in methane hydrate formation. The formation temperatures are around ∼268 to 273 K except for l-cys, which is about ∼277 K .
Results or Outcomes
The methane hydrate conversion is high in the presence of nearly all the amino acids with methane uptake capacity of ∼80–85%, except l-thr, for which it is only 30% of the total uptake capacity .
3. Machine Learning Techniques in Gas Hydrate Research
Summary of the Application
Machine learning techniques are being increasingly used in gas hydrate research. These techniques can help predict the formation and dissociation conditions of gas hydrates, which is crucial for their practical applications .
Methods of Application or Experimental Procedures
Machine learning models are trained on experimental data to predict the behavior of gas hydrates under various conditions .
Results or Outcomes
The machine learning models have shown high accuracy in predicting the formation and dissociation conditions of gas hydrates .
4. Gas Hydrates: Applications and Advantages
Summary of the Application
Gas hydrates have several applications and advantages. They can be used for energy storage, carbon capture and storage, and as a medium for transporting natural gas .
Methods of Application or Experimental Procedures
Gas hydrates are formed under specific pressure and temperature conditions. The gas is trapped in the hydrate structure, which can then be transported or stored .
Results or Outcomes
Gas hydrates have shown promise as a viable method for energy storage and carbon capture .
Propiedades
IUPAC Name |
(2S)-2-amino-3-cyclohexylpropanoic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.H2O/c10-8(9(11)12)6-7-4-2-1-3-5-7;/h7-8H,1-6,10H2,(H,11,12);1H2/t8-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDJQIWAIDCEDEF-QRPNPIFTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(C(=O)O)N.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)C[C@@H](C(=O)O)N.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40583367 | |
| Record name | 3-Cyclohexyl-L-alanine--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40583367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Amino-3-cyclohexylpropanoic acid hydrate | |
CAS RN |
307310-72-1 | |
| Record name | 3-Cyclohexyl-L-alanine--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40583367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-(+)-α-Aminocyclohexanepropionic acid hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N4,N4'-Bis(4-bromophenyl)-N4,N4'-diphenyl-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B1591371.png)



![RuCl2[(R)-DM-BINAP][(R,R)-DPEN]](/img/structure/B1591378.png)








